Teflic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57458-27-2 |

|---|---|

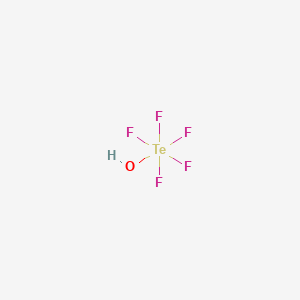

Molecular Formula |

F5HOTe |

Molecular Weight |

239.6 g/mol |

InChI |

InChI=1S/F5HOTe/c1-7(2,3,4,5)6/h6H |

InChI Key |

OAOSLENTGBMCNC-UHFFFAOYSA-N |

SMILES |

O[Te](F)(F)(F)(F)F |

Canonical SMILES |

O[Te](F)(F)(F)(F)F |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Teflic acid?

An In-depth Technical Guide to Trifluoromethanesulfonic Acid (Triflic Acid)

A Note on Terminology: The query specified "Teflic acid." Following a comprehensive search of chemical literature, it has been determined that "this compound" is not a recognized chemical compound. It is highly probable that this was a typographical error for "Triflic acid," the common name for trifluoromethanesulfonic acid. This guide will, therefore, focus on the properties and applications of Triflic acid.

Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is a synthetic, hygroscopic, and colorless liquid that is one of the most potent Brønsted acids.[1][2][3] It is classified as a superacid, meaning it is more acidic than 100% sulfuric acid.[4][5] Its remarkable acidity, thermal stability, and the non-nucleophilic nature of its conjugate base make it an invaluable reagent and catalyst in a vast array of chemical transformations.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of triflic acid, detailed experimental protocols, and visualizations of its synthetic pathway and catalytic involvement.

Physical and Chemical Properties

Triflic acid's unique characteristics stem from the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes its conjugate base, the triflate anion (CF₃SO₃⁻).[1] This stabilization is key to its high acidity and the non-coordinating nature of the triflate anion.[4]

Quantitative Data

The physical and chemical properties of triflic acid are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Triflic Acid

| Property | Value |

| IUPAC Name | Trifluoromethanesulfonic acid |

| Common Names | Triflic acid, TFMS, TFSA, HOTf, TfOH |

| CAS Number | 1493-13-6 |

| Molecular Formula | CF₃SO₃H |

| Molecular Weight | 150.08 g/mol [1] |

| Appearance | Colorless to slightly yellow, hygroscopic, fuming liquid[1][2][6] |

| Odor | Pungent[1] |

| Melting Point | -40 °C[1][2][6] |

| Boiling Point | 162 °C[1][2][6] |

| Density | 1.696 g/cm³ at 25 °C[1][2][3] |

| Refractive Index (n₂₀/D) | 1.327[3] |

Table 2: Acidity and Solubility of Triflic Acid

| Property | Value |

| pKa | ~ -14[1][2] |

| Ka | 5 x 10¹⁴[4] |

| Solubility in Water | Miscible, reacts exothermically[1][6] |

| Solubility in Organic Solvents | Soluble in polar solvents such as dichloromethane, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of triflic acid and its application in a common organic reaction are provided below.

Protocol 1: Synthesis of Triflic Acid via Oxidation of Trifluoromethylsulfenyl Chloride

This protocol describes a laboratory-scale synthesis of triflic acid.

Materials:

-

Trifluoromethylsulfenyl chloride (CF₃SCl)

-

Chlorine (Cl₂) gas

-

Deionized water

-

Reaction vessel with a gas inlet, stirrer, and condenser

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, charge trifluoromethylsulfenyl chloride and deionized water.

-

While stirring the mixture, carefully bubble chlorine gas through the solution. The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

Continue the chlorine addition until the reaction is complete, which can be monitored by the disappearance of the starting material using appropriate analytical techniques (e.g., GC-MS).

-

The reaction mixture will contain triflic acid and hydrochloric acid.

-

Purify the triflic acid by distillation from triflic anhydride to remove water and other impurities.[4][7]

Protocol 2: Friedel-Crafts Acylation of Anisole using Triflic Acid as a Catalyst

This protocol details a representative procedure for a triflic acid-catalyzed Friedel-Crafts acylation.

Materials:

-

Anisole

-

Benzoic anhydride

-

Triflic acid (TfOH)

-

Pressurized glass tube with a Teflon-coated septum

-

Magnetic stirrer

-

Microwave reactor

-

Diethyl ether

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a 10 mL pressurized glass tube equipped with a magnetic stirrer, add anisole (1 mmol), benzoic anhydride (1 mmol), and triflic acid (0.01 equivalents).

-

Cap the tube and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C for 10 minutes.

-

After cooling, extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with aqueous NaHCO₃ solution (2 x 10 mL) and then with water (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent using a rotary evaporator to yield the acylated product.[8]

Visualizations

The following diagrams illustrate the synthesis of triflic acid and its catalytic role in a glycosylation reaction.

Synthesis of Triflic Acid

Caption: Industrial synthesis pathway of Triflic Acid.

Triflic Acid-Catalyzed Glycosylation

Caption: Catalytic cycle of triflic acid in α-1,2-cis-thio glycosylation.

References

- 1. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 4. Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ica.ir [ica.ir]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. How to Prepare Triflic Acid Using the Trifluoromethylation Process? | Aure Chemical [aurechem.com]

- 8. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Pentafluoroorthotelluric Acid: A Technical Guide

Pentafluoroorthotelluric acid, systematically named pentafluoridooxidotelluric(VI) acid and commonly known as teflic acid (HOTeF₅), is a powerful superacid with significant applications in the synthesis of highly reactive Lewis acids, weakly coordinating anions, and various inorganic compounds. This technical guide provides a comprehensive overview of its discovery, synthesis, and key chemical properties, tailored for researchers, scientists, and professionals in drug development.

Discovery

Pentafluoroorthotelluric acid was first identified serendipitously in 1964 by Engelbrecht and Sladky.[1][2][3][4] Their initial experiment involved the reaction of barium tellurate (BaTeO₄) with a tenfold molar excess of fluorosulfonic acid (HSO₃F) with the goal of preparing telluryl fluoride (TeO₂F₂).[1][2][3][4] Instead of the expected product, a mixture of volatile tellurium compounds was formed, from which HOTeF₅ was isolated.[4] The initial yield was low due to the formation of numerous byproducts, including F₅TeOSO₃H, F₅TeOSO₂F, (F₅TeO)₂SO₂, TeF₆, and SiF₄ (the latter resulting from the reaction with the glass apparatus).[1][3]

Synthetic Methodologies

Several methods for the synthesis of pentafluoroorthotelluric acid have been developed since its discovery, ranging from the original procedure to more recent, higher-yield, and safer protocols.

Optimized Engelbrecht and Sladky Method

The original synthesis was significantly improved by using barium tellurate with a precise stoichiometry of BaH₄TeO₆ (also represented as BaTeO₄·2H₂O), which increased the yield of HOTeF₅ to 95%.[1]

Experimental Protocol:

-

Reactants: Barium orthotellurate (BaH₄TeO₆) and fluorosulfonic acid (HSO₃F).

-

Stoichiometry: A 1:5 molar ratio of BaH₄TeO₆ to HSO₃F is used. The balanced reaction is: Ba[TeO₂(OH)₄] + 5 HSO₃F → HOTeF₅ + BaSO₄ + 4 H₂SO₄[4]

-

Procedure: The reaction is typically carried out in a flask made of a material resistant to strong acids, such as Teflon or quartz, to minimize the formation of silicon tetrafluoride. The fluorosulfonic acid is added cautiously to the barium tellurate, and the mixture is gently heated.

-

Purification: The volatile HOTeF₅ is separated from the non-volatile byproducts (barium sulfate and sulfuric acid) by distillation under reduced pressure.

Hydrolysis of Tellurium Hexafluoride

A conceptually simpler, though less common, preparative route is the controlled partial hydrolysis of tellurium hexafluoride (TeF₆).

Experimental Protocol:

-

Reactants: Tellurium hexafluoride (TeF₆) and water (H₂O).

-

Stoichiometry: A 1:1 molar ratio is required for the formation of HOTeF₅. TeF₆ + H₂O → HOTeF₅ + HF[4]

-

Procedure: Gaseous TeF₆ is bubbled through a stoichiometric amount of water in a cooled reactor. The reaction is highly exothermic and must be carefully controlled to prevent further hydrolysis to other fluoro-orthotelluric acids or telluric acid.

-

Purification: The product mixture, containing HOTeF₅ and hydrofluoric acid (HF), is separated by fractional distillation.

Facile Two-Step Synthesis via Potassium Teflate

To circumvent the use of the highly hazardous fluorosulfonic acid, a more recent and safer one-pot synthesis of potassium pentafluoroorthotellurate (KOTeF₅) has been developed.[5][6] The resulting salt is then easily protonated to yield HOTeF₅.[5][6]

Experimental Protocol:

Step 1: Synthesis of KOTeF₅

-

Reactants: Potassium tellurite (K₂TeO₃), potassium fluoride (KF), and a suitable oxidizing and fluorinating agent.

-

Procedure: The one-pot reaction is carried out in a suitable solvent under controlled conditions. The specific details of the reagents and conditions are outlined in the referenced literature.[5][6]

Step 2: Protonation to HOTeF₅

-

Reactants: Potassium pentafluoroorthotellurate (KOTeF₅) and concentrated sulfuric acid (H₂SO₄).

-

Procedure: KOTeF₅ is treated with an excess of concentrated sulfuric acid.

-

Purification: The volatile HOTeF₅ is distilled from the reaction mixture.

Physicochemical Properties

Pentafluoroorthotelluric acid is a colorless, glass-like solid at room temperature.[2] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | HOTeF₅ |

| Molar Mass | 223.60 g/mol |

| Appearance | Colorless, glass-like solid |

| Melting Point | 40 ± 1 °C[2] |

| Boiling Point | 60 ± 1 °C[2] |

| Density | 2.626 g/cm³[2] |

| Vapor Pressure | 53 mbar at 0 °C147 mbar at 17 °C[2] |

HOTeF₅ possesses a distorted octahedral geometry around the central tellurium atom.[7] It is highly sensitive to moisture and undergoes hydrolysis to form telluric acid (Te(OH)₆) and hydrofluoric acid (HF).[2][8]

Spectroscopic Characterization

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of pentafluoroorthotelluric acid and its derivatives. The molecule exhibits a characteristic AB₄ spin system due to the magnetic inequivalence of the apical fluorine atom (trans to the hydroxyl group) and the four equatorial fluorine atoms.[2] This typically results in a complex, higher-order multiplet in the ¹⁹F NMR spectrum.[2]

Logical Relationships and Synthesis Pathways

The following diagrams illustrate the key synthetic pathways and the logical relationship between the starting materials and the final product, pentafluoroorthotelluric acid.

Caption: Synthetic routes to pentafluoroorthotelluric acid.

Caption: General experimental workflow for HOTeF₅ synthesis.

Applications and Derivatives

The teflate anion (OTeF₅⁻), the conjugate base of this compound, is a cornerstone for the synthesis of a wide array of compounds.[4] Its high electronegativity and steric bulk make it a valuable ligand in coordination chemistry and for the creation of weakly coordinating anions.[9] Key reactive synthons derived from HOTeF₅ include B(OTeF₅)₃, AgOTeF₅, and Xe(OTeF₅)₂, which are used to introduce the teflate group into other molecules.[1][2] More recently, air-stable aryl-substituted derivatives have been developed to enhance the practicality of teflate-based compounds in various applications.[8] These derivatives are instrumental in the development of novel superacidic systems.[10]

References

- 1. On Pentafluoroorthotellurates and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Teflic_acid [chemeurope.com]

- 8. Aryl-Substituted Pentafluoroorthotellurates - ChemistryViews [chemistryviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Superacidic systems based on pentafluoro-orthotellurate derivatives and their reaction products - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of Pentafluoroorthotelluric Acid (HOTeF₅)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, geometry, and key experimental methodologies related to pentafluoroorthotelluric acid (HOTeF₅), commonly known as teflic acid. This strong acid and its conjugate base, the teflate anion (OTeF₅⁻), are of significant interest due to their strong electron-withdrawing properties, high stability against oxidation, and utility in the synthesis of strong Lewis acids and weakly coordinating anions.[1][2]

Molecular Structure and Geometry

Pentafluoroorthotelluric acid is a derivative of orthotelluric acid, Te(OH)₆.[1] The central tellurium (Te) atom is hypervalent, forming six bonds: five to fluorine (F) atoms and one to an oxygen (O) atom, which is in turn bonded to a hydrogen (H) atom.

The molecular geometry of HOTeF₅ is best described as a slightly distorted octahedron.[1] The tellurium atom resides at the center of the octahedron, with the five fluorine atoms and the oxygen atom occupying the vertices. The molecule consists of four equatorial fluorine atoms (Fₑ), one axial fluorine atom (Fₐ) situated trans to the hydroxyl group, and the hydroxyl group itself in the other axial position. This arrangement leads to a point group symmetry of C₄ᵥ when ignoring the bent Te-O-H bond.[3] The distortion from a perfect octahedral geometry arises from the differing electrostatic and steric demands of the Te-F and Te-OH bonds.

Caption: Color legend for atoms in the molecular structure diagram.

Caption: Molecular structure of HOTeF₅, showing its distorted octahedral geometry.

Quantitative Structural Data

Table 1: Bond Lengths (Å)

| Bond | Calculated (FOTeF₅)[2] | Experimental ([OTeF₅]⁻ Anion)[4] |

| Te-O | 1.97 | 1.803 |

| Te-F | 1.85 | 1.870 (avg.) |

Note: Calculated values are for the related FOTeF₅ molecule. Experimental values are from the crystal structure of a salt containing the OTeF₅⁻ anion and may differ from the gas-phase HOTeF₅ molecule due to crystal packing and ionic effects.

Table 2: Bond Angles (°)

| Angle | Experimental ([OTeF₅]⁻ Anion)[4] |

| O-Te-F(cis) | 95.2 (avg.) |

Note: The O-Te-F(trans) angle is expected to be approximately 180°. The deviation of the cis angle from the ideal 90° in the anion highlights the distortion from perfect octahedral geometry.

Experimental Protocols

The determination and characterization of the structure of HOTeF₅ and related compounds rely on several key experimental techniques, including specific synthesis routes, gas-phase structural analysis, and spectroscopic methods.

Synthesis of HOTeF₅ via Hydrolysis

A direct and common method for synthesizing HOTeF₅ is the partial hydrolysis of tellurium hexafluoride (TeF₆).[1][3]

Protocol:

-

Reactant Handling: Tellurium hexafluoride (TeF₆), a volatile and toxic gas, is handled in a vacuum line apparatus constructed from materials resistant to fluoride corrosion (e.g., stainless steel, Monel, or FEP).

-

Reaction Setup: A precisely measured molar equivalent of water (H₂O) is introduced into the reaction vessel, typically by condensation at liquid nitrogen temperature (-196 °C).

-

Reaction Execution: TeF₆ gas is condensed onto the frozen H₂O. The mixture is then allowed to warm slowly to room temperature.

-

Product Isolation: The reaction yields HOTeF₅ and hydrogen fluoride (HF) gas.[1][3] The products can be separated by fractional condensation, exploiting the difference in their boiling points (HOTeF₅: 59.7 °C; HF: 19.5 °C).

-

Purity Verification: The purity of the isolated HOTeF₅ is confirmed using spectroscopic methods, primarily ¹⁹F NMR.

Caption: Synthetic workflow for the preparation of HOTeF₅ via TeF₆ hydrolysis.

Structural Determination by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds free from intermolecular forces present in condensed phases.[5]

General Protocol:

-

Sample Introduction: A gaseous sample of the molecule (e.g., HOTeF₅) is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle.[5]

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons is fired perpendicular to the effusing gas stream.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The resulting interference pattern is dependent on the internuclear distances within the molecules.

-

Detection: The scattered electrons form a diffraction pattern, which is captured on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis:

-

The one-dimensional scattering intensity is extracted from the diffraction pattern.

-

This data is used to generate a radial distribution curve, which shows peaks corresponding to the different internuclear distances in the molecule.

-

A theoretical model of the molecule's geometry is then refined against the experimental data using a least-squares fitting process to determine precise bond lengths, bond angles, and torsional angles.[5]

-

Caption: General experimental workflow for molecular structure determination using GED.

Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is an essential tool for characterizing fluorinated compounds like HOTeF₅ due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6][7]

General Protocol:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. A reference standard may be added.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.

-

Parameter Optimization: Key acquisition parameters are set, including the pulse angle (e.g., 90°), a sufficient relaxation delay (D1) to ensure quantitative accuracy (e.g., 20 s), and the number of scans to achieve an adequate signal-to-noise ratio.[7]

-

Data Acquisition: The Free Induction Decay (FID) is acquired. Proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in singlet signals for each unique fluorine environment.[7]

-

Data Processing: The FID is Fourier transformed to produce the ¹⁹F NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

-

Spectral Analysis: For HOTeF₅, the spectrum is expected to show a characteristic AB₄ spin system, corresponding to the one axial fluorine (Fₐ) and four chemically equivalent equatorial fluorines (Fₑ), confirming the C₄ᵥ symmetry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Teflic_acid [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Teflic Acid (Pentafluoroorthotelluric Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Teflic acid (Pentafluoroorthotelluric acid), a strong acid with unique chemical properties. This document details its chemical identity, physical and chemical properties, and established synthesis protocols. Particular emphasis is placed on its applications in organic synthesis and its potential relevance to drug development, drawing parallels with the well-established utility of related fluorinated superacids. This guide is intended to be a valuable resource for researchers and professionals in chemistry and pharmaceutical sciences.

Chemical Identification and Properties

This compound, systematically known as Pentafluoroorthotelluric acid, is a chemical compound with the formula HOTeF₅.[1][2] It is a strong acid analogous to orthotelluric acid, Te(OH)₆.[1][2] The central tellurium atom in this compound exhibits a slightly distorted octahedral geometry.[1]

CAS Number: 57458-27-2[1]

IUPAC Name: Pentafluoroorthotelluric acid[1]

Physical and Chemical Properties

This compound is a colorless solid at room temperature and is known for its corrosive nature.[1] Its conjugate base is the teflate anion (OTeF₅⁻), which is notable for its high stability against oxidation and its strong electron-withdrawing properties.[3][4] However, compounds containing the teflate group are often sensitive to hydrolysis.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | HOTeF₅ | [5] |

| Molar Mass | 239.60 g·mol⁻¹ | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 39.1 °C | [1] |

| Boiling Point | 59.7 °C | [1] |

| Density | 2.5 g/mL at 25 °C | [6] |

| Acidity (pKa) | 8.8 (in Acetic Anhydride) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference(s) |

| ¹⁹F NMR | The ¹⁹F NMR spectrum of the teflate group is characteristic. For cis-HOTeF₄Cl, an A₂BC spin system is observed. The trans-isomer, trans-HOTeF₄Cl, shows a singlet (A₄ spin system) at δ = 3.2 ppm. | [7] |

| ¹H NMR | The chemical shift of the hydroxyl proton in strong acids like this compound is expected to be in the downfield region, though specific data in common solvents is not readily available. | [8][9] |

| Infrared (IR) Spectroscopy | The vibrational modes of the PO₄ skeleton in similar acids have been assigned using IR and Raman spectroscopy. For this compound, characteristic bands for Te-F and O-H stretching and bending would be expected. | [10][11] |

| Raman Spectroscopy | Raman spectroscopy can provide complementary information to IR, particularly for symmetric vibrations. The Te-O and Te-F bonds would exhibit characteristic Raman shifts. | [10][12] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The classical method involves the use of hazardous reagents, while more recent procedures offer a safer and more accessible route.

Classical Synthesis from Barium Tellurate

The original synthesis of this compound involves the reaction of barium tellurate (BaH₄TeO₆) with an excess of fluorosulfonic acid (HSO₃F).[1][13]

Reaction: BaH₄TeO₆ + 5HSO₃F → HOTeF₅ + BaSO₄ + 4H₂SO₄

Experimental Protocol: This protocol is based on the originally reported synthesis and should be performed with extreme caution due to the hazardous nature of fluorosulfonic acid.

-

In a reaction vessel suitable for strong acids, barium tellurate dihydrate (BaTeO₄·2H₂O) is carefully added to a stoichiometric excess of fluorosulfonic acid.[13]

-

The reaction mixture is stirred, and the reaction proceeds with the formation of this compound and the precipitation of barium sulfate.[13]

-

The volatile this compound is then isolated from the reaction mixture by distillation. This process can yield up to 95% of the product.[13]

Modern Synthesis via Potassium Teflate (KOTeF₅)

A more recent and safer one-pot synthesis has been developed, which avoids the use of fluorosulfonic acid. This method proceeds via the formation of potassium teflate (KOTeF₅), which is then protonated to yield this compound.[14][15]

Experimental Protocol: This protocol is a general representation of the modern synthesis route.

-

Synthesis of KOTeF₅: A one-pot synthesis is employed to produce potassium teflate (KOTeF₅) from readily available starting materials, avoiding the use of fluorosulfonic acid.[14][15]

-

Protonation: The resulting KOTeF₅ is then treated with a strong acid, such as sulfuric acid (H₂SO₄), to protonate the teflate anion and form this compound (HOTeF₅).[14][15]

-

Isolation: The this compound is subsequently isolated and purified from the reaction mixture.

This modern approach also facilitates the synthesis of important teflate transfer reagents like AgOTeF₅ and TMSOTeF₅ from the readily available KOTeF₅.[14][15]

Applications in Synthesis and Drug Development

While specific applications of this compound in drug development are not as extensively documented as those of its analogue, Triflic acid (CF₃SO₃H), its unique properties and the reactivity of its conjugate base, the teflate anion, suggest significant potential in organic synthesis and medicinal chemistry.

Role as a Strong Acid Catalyst

Like other superacids, this compound can function as a potent catalyst in various organic transformations that require strong acidic conditions. These can include Friedel-Crafts alkylations and acylations, cyclization reactions, and rearrangements.[16][17] The high acidity of this compound can activate a wide range of substrates, enabling reactions that are otherwise difficult to achieve.

The Teflate Anion in Synthetic Chemistry

The teflate anion (OTeF₅⁻) possesses a combination of properties that make it a valuable tool in synthetic chemistry:

-

Weakly Coordinating Anion: The large size and diffuse charge of the teflate anion make it a weakly coordinating anion. Such anions are crucial for stabilizing highly reactive cationic species, which can then be used in a variety of synthetic transformations.[3][4]

-

Electron-Withdrawing Group: The strong electron-withdrawing nature of the teflate group can be used to modify the electronic properties of molecules, which is a key strategy in drug design to alter reactivity, stability, and biological activity.[3][4]

-

Analogue to Fluoride: The teflate group is often considered a "bulky" analogue of the fluoride ion, allowing for the synthesis of monomeric complexes that might otherwise form polymeric structures with fluoride.[18]

Potential in Drug Discovery and Development

The introduction of fluorinated groups is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[19] While direct applications of this compound in marketed drugs are not apparent, the synthesis of novel aryl teflates and their use in cross-coupling reactions opens avenues for the creation of new molecular scaffolds for drug discovery.[20][21] The development of air-stable aryl derivatives of the pentafluoroorthotellurate group further expands the potential utility of teflate chemistry in medicinal chemistry programs.[3][4]

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the two primary synthetic routes to this compound.

Conclusion

This compound is a powerful and versatile chemical with a growing number of applications in synthetic chemistry. While its direct use in pharmaceuticals is yet to be fully explored, its properties as a strong acid and the unique characteristics of the teflate anion position it as a valuable tool for the synthesis of complex molecules. The development of safer and more accessible synthetic routes will undoubtedly facilitate its broader application in both academic research and industrial drug development. This guide provides a foundational understanding of this compound, intended to spur further investigation into its potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Teflic_acid [chemeurope.com]

- 3. Aryl-Substituted Pentafluoroorthotellurates - ChemistryViews [chemistryviews.org]

- 4. Air-stable aryl derivatives of pentafluoroorthotellurate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 57458-27-2 [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. hmdb.ca [hmdb.ca]

- 10. First Responders should know how the concentration of acid may affect its identification by Raman and/or FTIR spectroscopy - Identifying Threats [thermofisher.com]

- 11. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

- 13. On Pentafluoroorthotellurates and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. sciencedaily.com [sciencedaily.com]

- 20. Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Accidental Discovery and Early Literature of Teflic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teflic acid (HOTeF₅), a strong inorganic acid, was first synthesized unintentionally in 1964 by A. Engelbrecht and F. Sladky. During an attempt to prepare telluryl fluoride (TeO₂F₂), their experiment yielded a mixture of volatile tellurium compounds, among which was the novel pentafluoroorthotelluric acid. This discovery opened a new chapter in the chemistry of tellurium, revealing a compound with a distorted octahedral geometry and notable acidic properties. This technical guide provides a comprehensive overview of the early literature surrounding this compound, detailing its accidental discovery, initial synthesis protocols, and key physicochemical properties. The information is presented with a focus on quantitative data and detailed experimental methodologies to support further research and application in various scientific domains.

The Serendipitous Discovery of this compound

The initial synthesis of this compound was an unforeseen outcome of an experiment designed to produce telluryl fluoride (TeO₂F₂)[1]. In 1964, Engelbrecht and Sladky treated barium tellurate (BaTeO₄) with an excess of fluorosulfonic acid (HSO₃F). Instead of the anticipated product, they isolated a volatile, colorless solid which was identified as pentafluoroorthotelluric acid (HOTeF₅), subsequently known as this compound.

The initial reaction was characterized by a low yield of approximately 25% and the formation of several byproducts[1]. Further investigation by the same research group led to a significant improvement in the synthesis. They discovered that using barium tellurate with the precise stoichiometry of BaH₄TeO₆ (also represented as BaTeO₄·2H₂O) dramatically increased the yield of this compound to 95%.

Physicochemical Properties of this compound

Early studies of this compound established its fundamental physical and chemical characteristics. It is a colorless solid at room temperature with a relatively low melting and boiling point, indicating its volatility. The molecule possesses a slightly distorted octahedral geometry.

| Property | Value | Reference |

| Molecular Formula | HOTeF₅ | [2][3] |

| Molar Mass | 239.60 g/mol | [3][4] |

| Appearance | Colorless solid | [2] |

| Melting Point | 39.1 °C | [1][2] |

| Boiling Point | 59.7 °C | [1][2] |

| Density | 2.5 g/mL at 25 °C | |

| Acidity (pKa in Acetic Acid) | 9.2 |

Spectroscopic Data

Spectroscopic analysis was crucial in the characterization of the newly discovered this compound. Early studies utilized nuclear magnetic resonance (NMR) and vibrational spectroscopy (infrared and Raman) to elucidate its structure.

NMR Spectroscopy

The 19F NMR spectrum of this compound is characteristic of an AB₄ spin system, indicating four equatorial fluorine atoms and one axial fluorine atom with different chemical environments.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | 6.35 | Singlet | - |

| ¹⁹F (Axial) | -47.5 | Quintet | J(Fₐ-Fₑ) = 179 Hz |

| ¹⁹F (Equatorial) | -37.5 | Doublet | J(Fₑ-Fₐ) = 179 Hz |

Vibrational Spectroscopy

Infrared and Raman spectroscopy have been used to identify the vibrational modes of the this compound molecule. The key stretching and bending frequencies provide insight into the bonding and structure.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3620 | ν(O-H) | IR |

| 726 | ν(Te-O) | IR, Raman |

| 688 | ν(Te-F) equatorial | IR, Raman |

| 645 | ν(Te-F) axial | IR, Raman |

| 325 | δ(F-Te-F) | Raman |

| 305 | δ(O-Te-F) | Raman |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound as described in the early literature.

Accidental Synthesis (Low Yield)

Objective: To synthesize telluryl fluoride (TeO₂F₂).

Procedure:

-

In a reaction vessel, combine barium tellurate (BaTeO₄) and a tenfold molar excess of fluorosulfonic acid (HSO₃F).

-

The reaction proceeds at room temperature.

-

The volatile products are collected, and this compound is separated from the byproducts.

Observed Outcome: Formation of this compound in approximately 25% yield.

Optimized Synthesis of this compound (High Yield)

Objective: To synthesize this compound with high purity and yield.

Procedure:

-

React barium dihydrogen tellurate (BaH₄TeO₆) with a fivefold molar excess of fluorosulfonic acid (HSO₃F).

-

The reaction mixture is stirred at room temperature for several hours.

-

The product, this compound, is isolated by distillation from the reaction mixture.

Yield: 95%

Synthesis via Hydrolysis of Tellurium Hexafluoride

This compound can also be prepared as the first hydrolysis product of tellurium hexafluoride (TeF₆)[2].

Procedure:

-

Introduce tellurium hexafluoride gas into water.

-

The reaction is controlled to favor the formation of the monofluorinated product.

-

This compound is isolated from the resulting solution.

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis and hydrolysis pathways for this compound.

Caption: Accidental synthesis of this compound.

Caption: Optimized synthesis of this compound.

Caption: Synthesis of this compound via hydrolysis.

Conclusion

The accidental discovery of this compound by Engelbrecht and Sladky is a testament to the role of serendipity in scientific advancement. Their initial unexpected finding, followed by systematic optimization, provided the scientific community with a novel and intriguing superacid. The early literature laid the groundwork for understanding its synthesis, structure, and fundamental properties. This technical guide consolidates this foundational knowledge, offering detailed protocols and quantitative data to aid researchers in further exploring the chemistry and potential applications of this unique tellurium compound.

References

A Deep Dive into the Spectroscopic Characterization of Teflic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical techniques used to characterize novel compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for the characterization of Teflic acid (HOTeF₅), a strong acid with significant potential in various chemical applications.

This compound, also known as pentafluoroorthotelluric acid, is a corrosive and toxic compound that requires careful handling in a laboratory setting. Its unique properties, stemming from the highly electronegative pentafluorooxotellurate group, make it a subject of interest in synthetic chemistry. Accurate characterization through spectroscopic methods is crucial for its identification and quality control.

Synthesis of this compound

A facile, one-pot synthesis of potassium teflate (KOTeF₅), a precursor to this compound, has been developed, avoiding the use of hazardous fluorosulfonic acid. This compound can then be obtained by protonation of KOTeF₅ with sulfuric acid.

Experimental Protocol: Synthesis of Potassium Teflonate (KOTeF₅)

While the full, detailed experimental protocol from the primary literature should be consulted for precise reagent quantities and safety procedures, the general synthetic pathway involves the reaction of a suitable tellurium precursor with a fluorinating agent in a one-pot synthesis to yield KOTeF₅.

Experimental Protocol: Protonation to this compound (HOTeF₅)

The subsequent protonation of KOTeF₅ is achieved by its reaction with concentrated sulfuric acid. This reaction should be performed under inert atmosphere and with appropriate safety precautions due to the corrosive nature of the reagents and the product.

Spectroscopic Data for this compound Characterization

The characterization of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of carbon atoms, ¹³C NMR is not applicable for the direct characterization of this compound. The key NMR techniques are ¹H and ¹⁹F NMR.

¹H NMR Spectroscopy: The proton in the hydroxyl group of this compound is expected to be highly deshielded due to the strong electron-withdrawing effect of the -OTeF₅ group.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of this compound is its most characteristic spectroscopic feature. It exhibits a complex, higher-order AB₄ spin system. This arises because the four equatorial fluorine atoms (B) are magnetically different from the single axial fluorine atom (A), and they are all coupled to each other and to the tellurium isotopes. This results in a convoluted pattern that is more complex than a simple first-order spectrum. A detailed analysis of this pattern is essential for confirming the structure of the molecule.

Table 1: Summary of NMR Spectroscopic Data for this compound (HOTeF₅)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |

| ¹H | Expected to be significantly downfield | Singlet | - | The exact chemical shift can be solvent-dependent. |

| ¹⁹F | Complex higher-order pattern | Multiplet | J(¹⁹Fₐ - ¹⁹Fₑ) and J(¹⁹F - ¹²⁵Te) are key parameters. | The spectrum is a characteristic AB₄ spin system. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the vibrational modes of its functional groups. Key absorptions are expected for the O-H and Te-F bonds.

Table 2: Summary of IR Spectroscopic Data for this compound (HOTeF₅)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | ν(O-H) | Broad |

| ~700-800 | ν(Te-F) | Strong |

| ~600 | δ(Te-O-H) | Medium |

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound.

This comprehensive overview of the spectroscopic characterization of this compound provides a foundational understanding for researchers and professionals. For detailed experimental procedures and in-depth spectral analysis, consulting the primary scientific literature is essential. The complex nature of the ¹⁹F NMR spectrum, in particular, highlights the importance of advanced spectroscopic techniques in the characterization of novel and complex inorganic compounds.

An In-depth Technical Guide to the Acidity and pKa of Teflic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Teflic acid (pentafluoroorthotelluric acid, HOTeF₅), with a focus on its acidity, pKa, and the applications of its conjugate base in advanced chemical synthesis relevant to the pharmaceutical sciences.

Introduction to this compound

This compound, with the chemical formula HOTeF₅, is a strong, corrosive, and toxic inorganic acid.[1] Structurally, it is related to orthotelluric acid (Te(OH)₆) and possesses a slightly distorted octahedral geometry.[1] First discovered accidentally by Engelbrecht and Sladky, it is a colorless solid at room temperature with a melting point of 39.1 °C and a boiling point of 59.7 °C.[1] The conjugate base of this compound is the pentafluoroorthotellurate anion, commonly known as the teflate anion (OTeF₅⁻).[1] This anion is noteworthy for its high stability against oxidation and its strong electron-withdrawing properties, which makes it a valuable component in the design of weakly coordinating anions and strong Lewis acids.[2]

Physicochemical and Acidity Data

| Property | Value | Reference |

| Chemical Formula | HOTeF₅ | [3] |

| Molar Mass | 239.60 g·mol⁻¹ | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 39.1 °C | [1] |

| Boiling Point | 59.7 °C | [1] |

| pKa in Acetic Anhydride | 8.8 | [1] |

| Qualitative Acidity | Between that of HCl and HNO₃ |

The reported pKa of 8.8 in acetic anhydride (Ac₂O) indicates that it is a weak acid in that specific non-aqueous, basic solvent. This value is not directly comparable to pKa values in water or other solvents used for measuring superacidity. A qualitative assessment places its acidity between that of hydrochloric acid and nitric acid, suggesting it is a strong acid but not a superacid (an acid with an acidity greater than that of 100% sulfuric acid).

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods being:

-

Reaction of Barium Tellurate with Fluorosulfonic Acid : This was the method of its accidental discovery. The reaction can be optimized to achieve a high yield.[1] 5 FSO₂OH + Ba²⁺[TeO₂(OH)₄]²⁻ → HOTeF₅ + 4 H₂SO₄ + BaSO₄

-

Hydrolysis of Tellurium Hexafluoride : this compound is the first hydrolysis product of tellurium hexafluoride.[1] TeF₆ + H₂O → HOTeF₅ + HF

Experimental Protocols for Acidity Determination of Strong Acids

The acidity of very strong acids like this compound cannot be reliably measured using standard potentiometric titrations in aqueous solutions due to the leveling effect of water. Instead, measurements are typically performed in non-aqueous, weakly basic solvents, and specialized techniques are employed.

NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for pKa determination in non-aqueous or highly acidic media.[4][5][6][7] The method relies on monitoring the chemical shift of a nucleus (e.g., ¹H, ¹³C, ¹⁹F) that is sensitive to the protonation state of the acid or an indicator base.

General Protocol:

-

Solvent and Indicator Selection : Choose a suitable non-aqueous solvent (e.g., 1,2-dichloroethane, acetonitrile) and a series of indicator bases with known pKa values that cover the expected acidity range.

-

Sample Preparation : A set of samples is prepared with a constant concentration of the acid and one of the indicator bases in the chosen solvent.

-

NMR Spectra Acquisition : NMR spectra are recorded for each sample.

-

Chemical Shift Measurement : The chemical shifts of the indicator base in its protonated (BH⁺) and unprotonated (B) forms are measured.

-

Calculation of Ionization Ratio : The ratio of the concentrations of the protonated and unprotonated indicator, [BH⁺]/[B], is determined from the observed chemical shifts.

-

pKa Calculation : The pKa of the acid is then calculated using the Henderson-Hasselbalch-like equation for the indicator: pKa(acid) = pKa(indicator) + log([BH⁺]/[B]).

UV-Vis Spectrophotometry (Hammett Acidity Function)

For extremely strong acids (superacids), the Hammett acidity function (H₀) is used to quantify acidity.[8][9][10][11] This method also employs a series of weak indicator bases.

General Protocol:

-

Indicator Selection : A series of structurally similar weak organic bases (e.g., nitroanilines) with overlapping pKa values are chosen.

-

Solution Preparation : Solutions of the acid at various concentrations in a suitable solvent are prepared. A small, known amount of an appropriate indicator is added to each solution.

-

Spectrophotometric Measurement : The UV-Vis spectrum of each solution is recorded, and the absorbance at the wavelength of maximum absorption (λ_max) for both the protonated (BH⁺) and unprotonated (B) forms of the indicator is measured.

-

Determination of Ionization Ratio : The ionization ratio, I = [BH⁺]/[B], is calculated from the measured absorbances.

-

H₀ Calculation : The H₀ value for each acid concentration is calculated using the equation: H₀ = pK(BH⁺) + log([B]/[BH⁺]), where pK(BH⁺) is the pKa of the indicator. By using a series of overlapping indicators, a continuous acidity scale can be constructed.

Role in Synthesis of Advanced Materials

While direct applications of this compound in drug development are not prominent, its deprotonated form, the teflate anion (OTeF₅⁻), is a critical building block for creating powerful reagents used in complex organic synthesis, which is central to pharmaceutical research.

Weakly Coordinating Anions (WCAs)

The teflate anion is used to synthesize highly stable and non-reactive anions known as weakly coordinating anions.[2][12] WCAs are crucial in stabilizing highly reactive cations that can act as catalysts or intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The large size and delocalized charge of teflate-containing anions, such as [Al(OTeF₅)₄]⁻, make them poor nucleophiles and thus "non-interfering" anions in catalytic cycles.[13]

Strong Lewis Acids

This compound is a precursor to some of the strongest known Lewis acids. For example, its reaction with boron trichloride yields B(OTeF₅)₃, a potent Lewis acid. These Lewis acids can catalyze a variety of reactions, such as Friedel-Crafts acylations and alkylations, which are fundamental transformations in the synthesis of many pharmaceutical compounds.

Visualizations

Logical Workflow: Role of this compound in Catalysis

The following diagram illustrates the logical relationship from this compound to its application in catalysis, which is relevant to drug synthesis.

Caption: Logical workflow from this compound to applications in synthesis.

Reaction Mechanism: Synthesis of Tris(pentafluoroorthotellurato)borane

This diagram shows the proposed reaction mechanism for the synthesis of the strong Lewis acid B(OTeF₅)₃ from this compound and boron trichloride.

Caption: Synthesis of B(OTeF₅)₃ from this compound.

Experimental Workflow: NMR-based pKa Determination

The following diagram outlines the key steps in determining the pKa of a strong acid using NMR spectroscopy.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Aryl-Substituted Pentafluoroorthotellurates - ChemistryViews [chemistryviews.org]

- 3. Teflic_acid [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. scribd.com [scribd.com]

- 8. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. grokipedia.com [grokipedia.com]

- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of Teflic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Teflic Acid

This compound, with the chemical formula HOTeF₅, is a strong acid and a derivative of orthotelluric acid (Te(OH)₆).[1][2] The pentafluoroorthotellurate (OTeF₅) group imparts significant stability against oxidation and electrophilic attack, along with strong electron-withdrawing properties.[1] However, the compound is known to be sensitive to hydrolysis, which can result in the formation of hydrogen fluoride (HF) as a degradation product.[1]

Physical Properties of this compound:

| Property | Value |

| Molecular Formula | HOTeF₅ |

| Molar Mass | 239.60 g·mol⁻¹[2] |

| Appearance | Colorless solid[2] |

| Melting Point | 39.1 °C[2] |

| Boiling Point | 59.7 °C[2] |

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of a compound is critical for its handling, storage, and application, particularly in drug development where manufacturing processes can involve elevated temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is invaluable for determining the temperatures at which a material decomposes by detecting mass loss.[3] For a comprehensive analysis, TGA is often coupled with other techniques like Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to detect thermal events such as melting, crystallization, and glass transitions, which are indicative of the material's physical stability under thermal stress.[6][7]

Experimental Protocols

While specific experimental data for this compound is unavailable, the following protocols describe the standard procedures for analyzing the thermal stability of a chemical compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Evolved Gas Analysis (TGA-MS) Protocol

-

TGA Setup: The TGA experiment is performed as described above.

-

Interface: The gas outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

-

MS Data Collection: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the decomposition products in real-time as they evolve from the TGA.

-

Analysis: The mass spectra are correlated with the mass loss steps in the TGA curve to identify the chemical nature of the evolved gases.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Collection: The heat flow to the sample and reference is measured as a function of temperature.

-

Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting, crystallization, and decomposition.

Anticipated Thermal Decomposition of this compound

In the absence of specific experimental data, the decomposition pathway of this compound can be hypothesized based on its chemical structure and the known behavior of related compounds.

Given its sensitivity to moisture, hydrolysis is a likely initial step in its degradation, especially in the presence of trace water. The primary thermal decomposition in an inert atmosphere is expected to involve the breaking of the Te-O and Te-F bonds.

Hypothetical Decomposition Products:

| Product | Formula | State |

| Hydrogen Fluoride | HF | Gas |

| Tellurium Hexafluoride | TeF₆ | Gas |

| Tellurium Oxyfluorides | TeOₓFᵧ | Gas/Solid |

| Water | H₂O | Gas |

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a hypothetical decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathway of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition products of this compound are not currently available in the public domain, this guide provides a framework for understanding its potential thermal behavior. The methodologies of TGA, DSC, and TGA-MS are the industry standards for such an evaluation. Any research or development involving this compound, particularly in applications where it may be subjected to elevated temperatures, should include a thorough experimental investigation of its thermal properties as outlined in this guide.

References

- 1. Aryl-Substituted Pentafluoroorthotellurates - ChemistryViews [chemistryviews.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. eag.com [eag.com]

- 5. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 6. wcnt.wisc.edu [wcnt.wisc.edu]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide on the Solubility of Teflic Acid in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Teflic acid (pentafluoroorthotelluric acid, HOTeF5) is a powerful and corrosive superacid.[1][2] All handling and experimental procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber or Viton), splash goggles, and a face shield.[3]

Introduction

This compound, with the chemical formula HOTeF5, is a strong inorganic acid characterized by its high acidity and the presence of five fluorine atoms bonded to a central tellurium atom.[4] Its unique properties, including its role as a precursor to teflate salts, make it a compound of interest in various fields of chemical research and development. However, its high reactivity and sensitivity to moisture present significant challenges in its handling and characterization, particularly concerning its solubility in organic solvents.[1][5] This guide provides a comprehensive overview of the known qualitative solubility of this compound and its derivatives, alongside a detailed experimental protocol for the quantitative determination of its solubility in a range of organic solvents.

Qualitative Solubility and Solvent Stability

-

Acetonitrile (MeCN): A derivative of this compound, cis-PhTeF4OH, has been synthesized by dissolving the precursor PhTeF5 in a mixture of acetonitrile and water, suggesting that this compound may have some solubility and stability in acetonitrile.[5] However, strong acids can react with acetonitrile, so careful evaluation is necessary.[6]

-

Halogenated Solvents (e.g., Dichloromethane): These are often considered relatively inert towards strong acids.[6] The salt Ag[cis-PhTeF4O] has been shown to be soluble in dichloromethane.[7] This suggests that dichloromethane and other halogenated solvents could be suitable for dissolving this compound.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): These solvents are generally reactive towards strong acids and are likely to be unsuitable for use with this compound.[6]

-

Protic Solvents (e.g., Alcohols): Protic solvents are expected to react with this compound and are therefore not recommended for solubility studies.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): While some fluorinated sulfonic acids are soluble in DMSO and DMF, the high reactivity of this compound makes these solvents likely to undergo decomposition or reaction.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): A derivative salt, K[trans-(C6F5)2TeF3O], exhibits high solubility in toluene, suggesting that aromatic hydrocarbons may be viable solvents.[9] Nonpolar aliphatic hydrocarbons like hexanes are less likely to be effective solvents due to the polar nature of this compound.

Based on this information, the most promising organic solvents for further investigation are acetonitrile and halogenated hydrocarbons like dichloromethane. Aromatic hydrocarbons such as toluene may also be considered.

Quantitative Solubility Data

As no quantitative data has been identified in the literature, the following table is presented as a template for organizing experimentally determined solubility data for this compound. The values provided are hypothetical and for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Determination | Notes |

| Dichloromethane | 25 | Data not available | Gravimetric Analysis | Inert atmosphere recommended. |

| Acetonitrile | 25 | Data not available | Gravimetric Analysis | Potential for slow reaction. |

| Toluene | 25 | Data not available | Gravimetric Analysis | Inert atmosphere recommended. |

| 1,2-Dichloroethane | 25 | Data not available | Gravimetric Analysis | Inert atmosphere recommended. |

Experimental Protocol for Solubility Determination

The following protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent. This method should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., dichloromethane, acetonitrile, toluene)

-

Inert gas supply (nitrogen or argon)

-

Schlenk line or glovebox

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Syringes and needles for inert atmosphere transfer

-

Glass filtration apparatus with fine porosity fritted disc

-

Vacuum oven

4.2. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

-

Preparation:

-

Dry the chosen organic solvent over a suitable drying agent and distill under an inert atmosphere.

-

In a glovebox or under a flow of inert gas, accurately weigh approximately 0.5 g of this compound into a pre-weighed glass vial. Record the mass.

-

-

Equilibration:

-

Add approximately 5 mL of the anhydrous solvent to the vial containing the this compound. The amount of solvent should be such that a saturated solution with excess solid is formed.

-

Seal the vial with a PTFE-lined cap.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended).

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed, gas-tight syringe.

-

Transfer the supernatant to a pre-weighed, dry vial. Record the mass of the supernatant.

-

Evaporate the solvent from the second vial under a gentle stream of inert gas, followed by drying in a vacuum oven at a suitable temperature until a constant mass is achieved.

-

Weigh the vial containing the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound (the residue).

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the supernatant.

-

Express the solubility in grams of this compound per 100 g of solvent using the following formula:

Solubility = (mass of residue / mass of solvent) × 100

-

4.4. Safety Considerations

-

Handling: All manipulations of this compound should be carried out in a chemical fume hood.

-

PPE: Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, a face shield, and a lab coat.

-

Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.

-

Waste Disposal: Dispose of all waste containing this compound according to institutional guidelines for hazardous waste.

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations for a successful solubility determination of a reactive compound like this compound.

Caption: Key factors influencing the accurate determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, qualitative information from related compounds suggests that aprotic, less reactive solvents such as dichloromethane and acetonitrile are the most promising candidates for its dissolution. The experimental protocol provided in this guide offers a systematic and safe approach for researchers to determine the solubility of this highly reactive compound. The generation of such data will be invaluable for the advancement of research involving this compound and its derivatives in various chemical applications, including drug development and materials science.

References

- 1. Buy this compound | 57458-27-2 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. amherst.edu [amherst.edu]

- 4. Teflic_acid [chemeurope.com]

- 5. Aryl-Substituted Pentafluoroorthotellurates - ChemistryViews [chemistryviews.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Air-stable aryl derivatives of pentafluoroorthotellurate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Triflic Acid

Note to the Reader: The initial request specified "Teflic acid." However, "this compound" is not a recognized chemical compound. Based on the phonetic similarity, this guide pertains to Triflic acid (trifluoromethanesulfonic acid), a common and potent laboratory and industrial chemical.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the health and safety considerations essential for the safe handling of Triflic acid.

Chemical and Physical Properties

Triflic acid (CF₃SO₃H), also known as trifluoromethanesulfonic acid, is a superacid, meaning it is stronger than 100% sulfuric acid. Its exceptional acidity and thermal stability make it a versatile reagent in organic synthesis.[1] However, these properties also necessitate stringent safety protocols.

| Property | Value |

| Molecular Formula | CHF₃O₃S[2] |

| Molecular Weight | 150.08 g/mol [3] |

| Appearance | Colorless to slightly yellow, hygroscopic liquid[4] |

| Odor | Pungent[4] |

| Boiling Point | 162 °C (324 °F)[3] |

| Melting Point | -40 °C (-40 °F)[5] |

| Density | 1.696 g/cm³[4] |

| Vapor Pressure | 7.951 mmHg @ 25 °C[6] |

| pKa | ~ -14[4] |

| Solubility | Soluble in polar solvents; reacts exothermically with water[1][7] |

Hazard Identification and Toxicology

Triflic acid is a highly corrosive substance that poses significant health risks upon exposure.[3]

Primary Hazards:

-

Acute Toxicity: Harmful if swallowed.[2][8] Ingestion can cause severe chemical burns to the oral cavity and gastrointestinal tract.[6]

-

Skin Corrosion: Causes severe skin burns, with the potential for delayed tissue destruction.[7][8]

-

Eye Damage: Causes serious and potentially irreversible eye damage.[6][8]

-

Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory tract, potentially leading to fatal spasms, inflammation, and pulmonary edema.[5][7]

Toxicological Data:

-

LD₅₀ (oral, rat): 500–2,000 mg/kg[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risks associated with Triflic acid.

Engineering Controls

-

All work with Triflic acid should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[9]

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Triflic acid.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a full-face shield are required.[5][6] |

| Skin Protection | A lab coat and appropriate chemical-resistant clothing must be worn.[5] For larger quantities, a chemical-resistant apron is recommended.[9] |

| Hand Protection | Wear chemical-resistant gloves. Thicker (10-20 mil) Viton® or nitrile rubber gloves offer good resistance.[11] Thin disposable gloves are not sufficient for anything beyond incidental contact.[11] |

| Respiratory Protection | If working outside a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge is necessary.[9][11] |

Handling Procedures

-

Always add Triflic acid slowly to solvents to prevent a dangerous exothermic reaction.[7] NEVER add water to acid. [6][8]

-

Avoid all personal contact, including inhalation.[8]

-

Do not eat, drink, or smoke in areas where Triflic acid is handled or stored.[6]

-

Wash hands thoroughly after handling.[5]

Storage Requirements

-

Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[6][8]

-

Store away from incompatible materials such as bases, oxidizing agents, and metals.[5][10]

-

Use secondary containment, such as a polyethylene tray, to contain potential spills.[11]

-

Do not store in metal containers.[2] Recommended storage temperature is below 25°C.[11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving Triflic acid.

Spill Response

-

Evacuate: Clear the immediate area of all personnel.[6]

-

Contain: Absorb the spill with an inert material like vermiculite or sand.[5][8]

-

Neutralize: Cautiously neutralize the residue if appropriate for the situation.

-

Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Wash the spill area thoroughly.[12]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately.[5] Seek immediate medical attention.[10] If breathing has stopped, provide artificial respiration.[5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[5] If the victim is conscious, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[10] |

Experimental Protocols

Example Experimental Protocol: Dehydration of Triflic Acid to Triflic Anhydride

This protocol describes a common laboratory procedure for synthesizing trifluoromethanesulfonic anhydride, a useful reagent, from Triflic acid using phosphorus pentoxide as a dehydrating agent.[13][14]

Methodology:

-

In a dry, 100-mL round-bottomed flask, combine 36.3 g (0.242 mole) of trifluoromethanesulfonic acid with 27.3 g (0.192 mole) of phosphorus pentoxide.[13]

-

Stopper the flask and allow the mixture to stand at room temperature for a minimum of 3 hours. The mixture will solidify.[13]

-

Fit the flask with a short-path distillation head.[13]

-

Gently heat the flask, initially with a heat gun and then with a small burner, to distill the trifluoromethanesulfonic anhydride.[13]

-

Collect the fraction boiling between 82-115°C. The expected yield is 28.4–31.2 g (83–91%).[13]

-

For further purification, the crude anhydride can be stirred with additional phosphorus pentoxide (3.2 g) for 18 hours at room temperature, followed by redistillation to yield the pure anhydride (b.p. 81–84°C).[13]

Visualizations

Caption: Safe Handling Workflow for Triflic Acid.

Caption: Emergency Response for Triflic Acid Exposure.

References

- 1. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. Triflic acid - Wikipedia [en.wikipedia.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. concordia.ca [concordia.ca]

- 12. nj.gov [nj.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. How does Triflic Acid undergo dehydration to form Triflic Anhydride? | Aure Chemical [aurechem.com]

Methodological & Application

Application Notes and Protocols: Teflic Acid as a Superacid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teflic acid (HOTeF₅), or pentafluoroorthotelluric acid, is a powerful superacid with significant potential as a catalyst in organic synthesis.[1][2] Its high acidity, coupled with the unique properties of its conjugate base, the teflate anion (OTeF₅⁻), makes it an intriguing candidate for promoting a variety of organic transformations. The teflate group is characterized by its strong electron-withdrawing nature, considerable steric bulk, and stability against oxidation.[3] However, it is important to note that while the properties of this compound suggest broad catalytic potential, its application in organic synthesis is not as widely documented as that of other superacids like trifluoromethanesulfonic acid (Triflic acid, TfOH).[4][5][6] The group's sensitivity to hydrolysis, which can produce hazardous HF, necessitates handling under inert conditions.[1]

These notes provide an overview of the properties of this compound, its synthesis, and its potential applications in catalysis, including prospective protocols based on its chemical characteristics.

Properties of this compound and the Teflate Anion

This compound is a colorless solid with a melting point of 39.1 °C and a boiling point of 59.7 °C.[2] The teflate anion is known to be a poor nucleophile and is resistant to oxidation.[2] These properties are highly desirable for a catalyst's counterion, as they minimize side reactions.

A key feature of the teflate ligand is its strong electron-withdrawing character, which can be leveraged to create highly reactive Lewis acids.[3] For instance, the reaction of this compound with trialkyl aluminum compounds can yield aluminum teflates, such as the Lewis superacid Al(OTeF₅)₃.[3]

Table 1: Comparison of this compound and Triflic Acid

| Property | This compound (HOTeF₅) | Triflic Acid (CF₃SO₃H) |

| Chemical Formula | HOTeF₅ | CF₃SO₃H |

| Molar Mass | 239.60 g/mol [2] | 150.08 g/mol [5] |

| Acidity (pKa) | Strong superacid | Strong superacid (pKa ≈ -14.7)[5] |

| Conjugate Base | Teflate (OTeF₅⁻) | Triflate (CF₃SO₃⁻) |

| Key Properties of Conjugate Base | Highly electron-withdrawing, sterically bulky, oxidation resistant, sensitive to hydrolysis[1][3] | Extremely stable, non-nucleophilic, not prone to sulfonation[5] |

| Documented Catalytic Applications | Limited in organic synthesis | Extensive in organic synthesis (e.g., Friedel-Crafts reactions, esterifications, polymerizations)[4][5][6][7] |

| Handling Considerations | Requires inert conditions due to sensitivity to hydrolysis[1] | Hygroscopic, corrosive[5] |

Synthesis of this compound

This compound was first discovered accidentally.[2] A common laboratory synthesis involves the reaction of barium tellurate with fluorosulfonic acid.[2]

Caption: Synthesis of this compound from barium tellurate and fluorosulfonic acid.

Potential Catalytic Applications and Prospective Protocols

The high Brønsted and potential Lewis acidity of this compound and its derivatives suggest their utility in a range of acid-catalyzed reactions.

Friedel-Crafts Acylation

Superacids are excellent catalysts for Friedel-Crafts reactions.[5][7] A Lewis acid derivative of this compound, such as Al(OTeF₅)₃, could potentially catalyze the acylation of aromatic compounds.

Prospective Experimental Protocol for Friedel-Crafts Acylation of Anisole with Acetic Anhydride: